molecular formula C11H16N4 B1480856 3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098133-60-7

3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1480856
CAS No.: 2098133-60-7
M. Wt: 204.27 g/mol
InChI Key: PCYQMOLROPKEAL-UHFFFAOYSA-N
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Description

“3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine”, also known as CPI-0610, is a compound with the molecular formula C11H16N4 and a molecular weight of 204.27 g/mol. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole, the core structure in “this compound”, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of this compound would require more detailed analysis.


Physical and Chemical Properties Analysis

Imidazole, the core structure in “this compound”, is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound would require more detailed analysis.

Scientific Research Applications

Synthetic Utility in Heterocyclic Compound Formation

The compound 3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine plays a pivotal role in the synthesis of functionalized heterocyclic compounds, which are of significant interest in pharmaceutical research. For instance, it serves as a key intermediate in the synthesis of novel pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazole derivatives. These processes involve reactions with various electrophilic reagents or through multi-component condensations, leading to polyfunctionally substituted compounds that hold potential pharmaceutical applications due to their complex and biologically relevant structures (El‐Mekabaty, Mesbah, & Fadda, 2017).

Antibacterial Activity

Further expanding its utility in medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antibacterial activity. The design and synthesis of such compounds involve structural modifications to enhance their interaction with bacterial targets, showcasing the importance of this chemical scaffold in the development of new antibacterial agents (Prasad, 2021).

Cyclization Reactions for Heterocycle Synthesis

The versatility of this compound extends to its use in cyclization reactions, a crucial methodology in organic synthesis for constructing heterocyclic frameworks. These reactions enable the formation of various fused heterocyclic structures, such as imidazo[1,2-a]pyrazines and pyrazolo[4,3-b]pyridines, which are important for the development of compounds with potential therapeutic applications (Yakovenko et al., 2020).

Luminescence Properties

Additionally, the chemical framework of this compound has been explored for its role in the synthesis of compounds with luminescent properties. The development of such luminescent materials is crucial for applications in optical devices, sensors, and bioimaging techniques. This highlights the compound's relevance not only in pharmaceutical sciences but also in materials science and engineering (Veltri et al., 2020).

Mechanism of Action

“3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is known as CPI-0610, a potent inhibitor of bromodomain and extra-terminal. The specific mechanism of action of this compound is not detailed in the available literature.

Future Directions

The future directions for “3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” and similar compounds could involve further exploration of their therapeutic potential. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature . Therefore, these compounds could be important synthons in the development of new drugs.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-4-1-5-14-6-7-15-11(14)8-10(13-15)9-2-3-9/h6-9H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQMOLROPKEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 3
3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 4
3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 5
3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 6
3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

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